molecular formula C12H14INO B14791073 Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide

Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide

Cat. No.: B14791073
M. Wt: 315.15 g/mol
InChI Key: FKWQRMKIVHVYJU-UHFFFAOYSA-N
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Description

(S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE is a chemical compound characterized by the presence of an iodophenyl group attached to an ethyl chain, which is further connected to a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-(4-iodophenyl)ethanol, which is then converted to 1-(4-iodophenyl)ethylamine.

    Cyclopropanecarboxamide Formation: The 1-(4-iodophenyl)ethylamine is reacted with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The iodophenyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenyl ketones, while reduction can produce iodophenyl alcohols.

Scientific Research Applications

(S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the cyclopropanecarboxamide moiety may interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Iodophenyl)ethanol
  • 1-(4-Iodophenyl)ethylamine
  • Cyclopropanecarboxamide derivatives

Uniqueness

(S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE is unique due to the combination of the iodophenyl group and the cyclopropanecarboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C12H14INO

Molecular Weight

315.15 g/mol

IUPAC Name

N-[1-(4-iodophenyl)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H14INO/c1-8(14-12(15)10-2-3-10)9-4-6-11(13)7-5-9/h4-8,10H,2-3H2,1H3,(H,14,15)

InChI Key

FKWQRMKIVHVYJU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)I)NC(=O)C2CC2

Origin of Product

United States

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